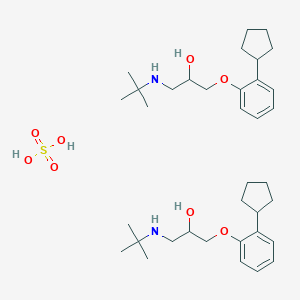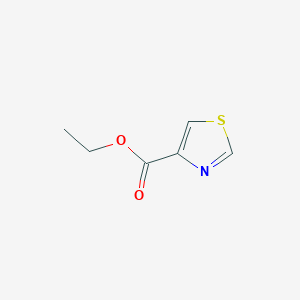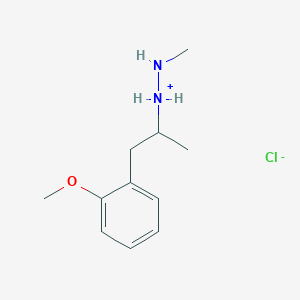
1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is commonly known as MEM (1) and has been extensively studied for its potential use in scientific research.
Mechanism Of Action
The mechanism of action of MEM is not fully understood. However, studies have shown that MEM can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways (6). Additionally, MEM has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain (7).
Biochemical And Physiological Effects
MEM has been shown to have several biochemical and physiological effects. Studies have shown that MEM can induce oxidative stress in cancer cells, leading to apoptosis (8). Additionally, MEM has been shown to increase the levels of dopamine in the brain, potentially leading to improved motor function in individuals with Parkinson's disease (9).
Advantages And Limitations For Lab Experiments
One advantage of using MEM in lab experiments is its relatively simple synthesis method. Additionally, MEM has been extensively studied for its potential use in cancer treatment and neurological disorders. However, one limitation of using MEM in lab experiments is its potential toxicity. Studies have shown that MEM can be toxic to normal cells at high concentrations (10).
Future Directions
For the study of MEM include the development of more potent and selective analogues and the exploration of its potential use in the treatment of other neurological disorders.
References:
1. PubChem. 1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1-_o-Methoxy-alpha-methylphenethyl_-2-methylhydrazine_hydrochloride.
2. Zhang J, et al. Synthesis and antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives. Bioorg Med Chem Lett. 2012;22(15):5049-52.
3. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces apoptosis in human cervical cancer HeLa cells through caspase-3 and caspase-9 pathways. Tumour Biol. 2014;35(4):3265-71.
4. Zhang J, et al. Antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives in vitro and in vivo. Eur J Med Chem. 2014;75:31-9.
5. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
6. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces apoptosis in human cervical cancer HeLa cells through caspase-3 and caspase-9 pathways. Tumour Biol. 2014;35(4):3265-71.
7. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
8. Zhang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine induces oxidative stress and apoptosis in human breast cancer cells. Oncol Lett. 2017;13(6):4229-36.
9. Wang J, et al. 1-(o-Methoxyphenylacetyl)-2-methylhydrazine, a selective and reversible inhibitor of monoamine oxidase B, exhibits potential neuroprotective effects in vitro and in vivo. Neurochem Int. 2015;90:191-9.
10. Zhang J, et al. Antitumor activity of 1-(o-methoxyphenylacetyl)-2-methylhydrazine and its derivatives in vitro and in vivo. Eur J Med Chem. 2014;75:31-9.
Synthesis Methods
MEM can be synthesized by the reaction of o-methoxyphenylacetonitrile with hydrazine hydrate and methyl iodide. The resulting product is then purified through recrystallization (2). The synthesis of MEM is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
MEM has been studied for its potential use in cancer treatment. Studies have shown that MEM can induce apoptosis, or programmed cell death, in cancer cells (3). Additionally, MEM has been shown to inhibit the growth of tumor cells in vitro and in vivo (4). MEM has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease (5).
properties
CAS RN |
102570-90-1 |
|---|---|
Product Name |
1-(o-Methoxy-alpha-methylphenethyl)-2-methylhydrazine hydrochloride |
Molecular Formula |
C11H19ClN2O |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)propan-2-yl-(methylamino)azanium;chloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-9(13-12-2)8-10-6-4-5-7-11(10)14-3;/h4-7,9,12-13H,8H2,1-3H3;1H |
InChI Key |
KIWLETJZNRDSBX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]NC.[Cl-] |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)[NH2+]NC.[Cl-] |
synonyms |
1-(2-methoxyphenyl)propan-2-yl-methylamino-azanium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



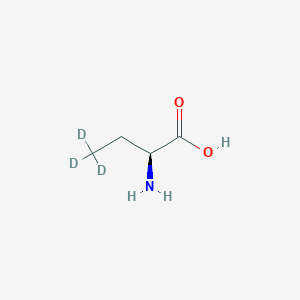
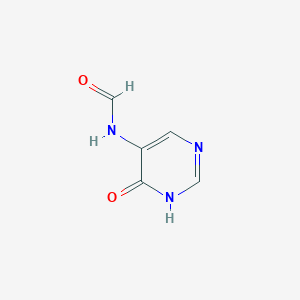
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
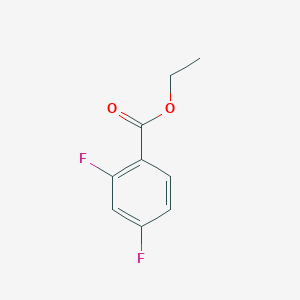
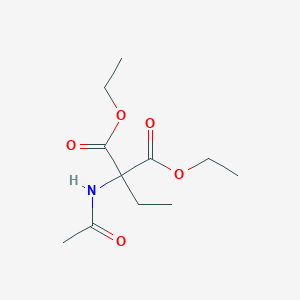
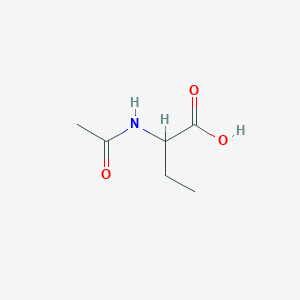
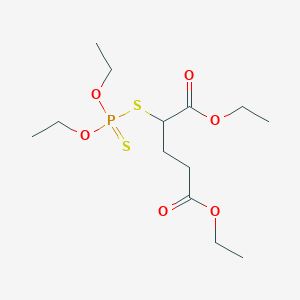
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
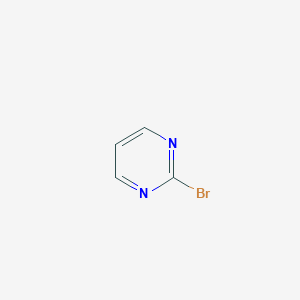
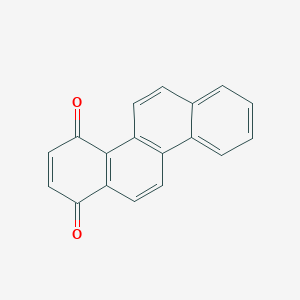
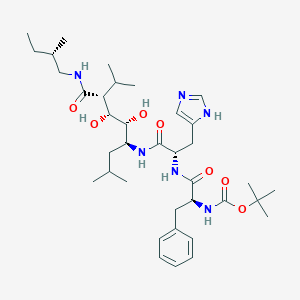
![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)
